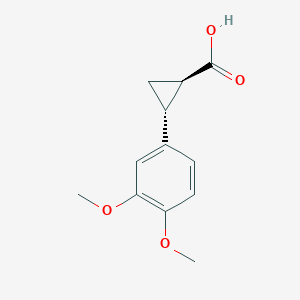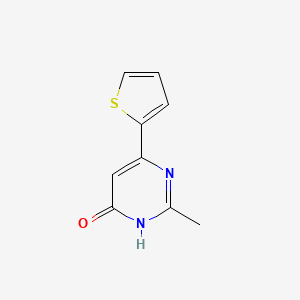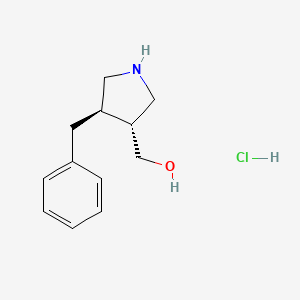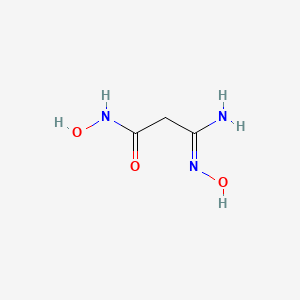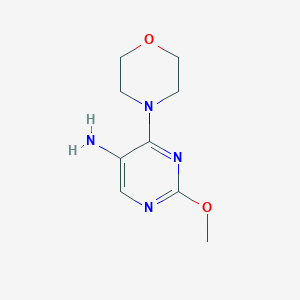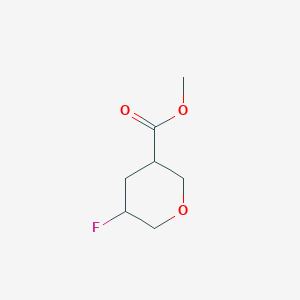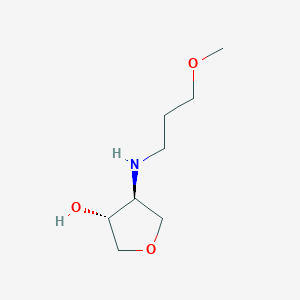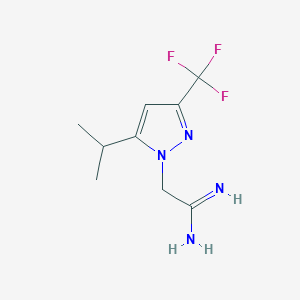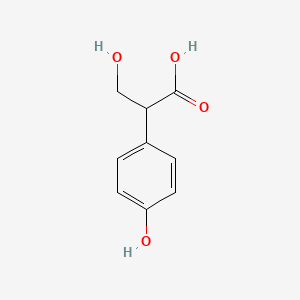
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid, is a naturally occurring phenolic acid. It is commonly found in various fruits and vegetables, particularly in apples and pears. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be synthesized through several methods. One common synthetic route involves the reduction of 4-hydroxycinnamic acid using hydrogenation. The reaction typically employs a palladium on carbon (Pd/C) catalyst under hydrogen gas at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using specific strains of bacteria or yeast can convert precursor compounds into the desired product. This method is favored due to its efficiency and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated hydroxyphenylpropanoic acids.
Substitution: Esters, ethers, and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: Research has shown its potential in anti-inflammatory and anti-cancer therapies.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa-B (NF-κB) pathways, reducing the expression of pro-inflammatory cytokines.
Cholesterol Efflux: The compound promotes cholesterol efflux from macrophages by up-regulating the expression of ATP-binding cassette transporters such as ABCA1 and SR-B1.
Comparación Con Compuestos Similares
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be compared with other similar compounds:
4-Hydroxyphenylacetic acid: Similar in structure but lacks the additional hydroxyl group on the propanoic acid chain.
3-(4-Hydroxyphenyl)propionic acid: Similar but differs in the position of the hydroxyl group.
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid:
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
3-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-5-8(9(12)13)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5H2,(H,12,13) |
Clave InChI |
KDNVHMPPUPGRQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CO)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
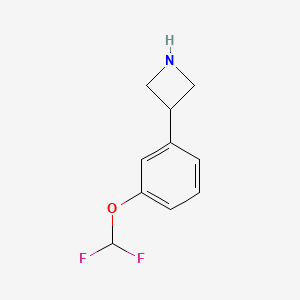
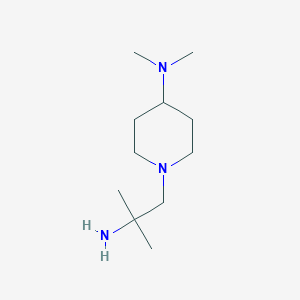

![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)
